molecular formula C5H4Br2OS B2465261 3,5-Dibromo-2-methoxythiophene CAS No. 77133-30-3

3,5-Dibromo-2-methoxythiophene

Cat. No. B2465261
CAS RN: 77133-30-3
M. Wt: 271.95
InChI Key: KTDZANRJHGBJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-2-methoxythiophene is a chemical compound with the CAS Number: 77133-30-3 . It has a molecular weight of 271.96 and is a liquid in its physical form . It is used as a reagent for the preparation of arylthiophene-substituted norbornadienes .


Synthesis Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In the polymerization reaction of 2-bromo-3-methoxythiophene, hydrogen bromide gas was generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .


Molecular Structure Analysis

The IUPAC name of 3,5-Dibromo-2-methoxythiophene is the same as its common name . The InChI code is 1S/C5H4Br2OS/c1-8-5-3(6)2-4(7)9-5/h2H,1H3 .


Chemical Reactions Analysis

The Suzuki reaction is a convenient method for C–C bond formations in organic molecules . Novel derivatives of 2,5-dibromo-3-methylthiophene have been synthesized via the Suzuki coupling reaction .

It is stored at a temperature of 4 degrees Celsius . It is a liquid in its physical form .

Scientific Research Applications

Safety and Hazards

The safety information for 3,5-Dibromo-2-methoxythiophene includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin and clothing, avoiding breathing vapors or mists, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .

Future Directions

The study of the physical and chemical properties of thiophene derivatives has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . The results of the autopolymerization reaction provide useful information for the design of monomers via autopolymerization .

properties

IUPAC Name

3,5-dibromo-2-methoxythiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2OS/c1-8-5-3(6)2-4(7)9-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDZANRJHGBJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(S1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.